1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene

Beschreibung

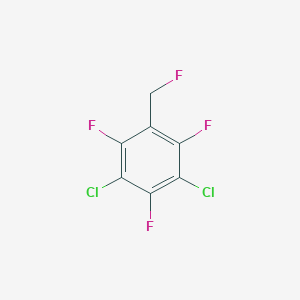

1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene is a polyhalogenated aromatic compound characterized by chlorine atoms at positions 1 and 3, fluorine atoms at positions 2, 4, and 6, and a fluoromethyl (-CF2H or -CF3) substituent at position 5.

Eigenschaften

Molekularformel |

C7H2Cl2F4 |

|---|---|

Molekulargewicht |

232.99 g/mol |

IUPAC-Name |

1,3-dichloro-2,4,6-trifluoro-5-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H2Cl2F4/c8-3-5(11)2(1-10)6(12)4(9)7(3)13/h1H2 |

InChI-Schlüssel |

PXSMYUQEWLDTOT-UHFFFAOYSA-N |

Kanonische SMILES |

C(C1=C(C(=C(C(=C1F)Cl)F)Cl)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fluorination of Pentachlorobenzonitrile Derivatives

A well-documented method for preparing highly fluorinated dichlorobenzene derivatives involves the fluorination of pentachlorobenzonitrile using alkali metal fluorides in the presence of phase transfer catalysts such as N,N,N-hexasubstituted guanidine (e.g., hexaethylguanidine chloride or hexamethylguanidine fluoride). This reaction is typically conducted in an organic solvent at elevated temperatures (100–150 °C) to yield 3,5-dichloro-2,4,6-trifluorobenzonitrile intermediates.

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Pentachlorobenzonitrile + Alkali metal fluoride + N,N,N-hexasubstituted guanidine catalyst | Organic solvent, 100–150 °C, fluorination reaction | 3,5-Dichloro-2,4,6-trifluorobenzonitrile |

This step is critical for introducing fluorine atoms selectively while retaining chlorine substituents, enabling further functionalization.

Hydrolysis and Decarboxylation

The nitrile intermediate undergoes hydrolysis under alkaline conditions using sodium hydroxide solutions (20–50% concentration) at 90–120 °C to convert the nitrile group into a carboxylic acid intermediate. Subsequently, the reaction mixture is heated further (120–150 °C) to induce decarboxylation, yielding the desired 1,3-dichloro-2,4,6-trifluorobenzene core structure.

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 2 | 3,5-Dichloro-2,4,6-trifluorobenzonitrile + NaOH solution | Hydrolysis: 90–120 °C; Decarboxylation: 120–150 °C | 1,3-Dichloro-2,4,6-trifluorobenzene |

The mass ratio of nitrile to NaOH solution is optimized between 1:2 and 1:5 to ensure efficient conversion.

Comparative Table of Key Preparation Steps

Industrial and Practical Considerations

- The fluorination process using pentachlorobenzonitrile and alkali metal fluoride with guanidine catalysts is noted for its simplicity, low cost, and suitability for industrial scale-up .

- Control of reaction temperature and catalyst choice is essential to maximize yield and minimize by-products.

- Hydrolysis and decarboxylation steps require careful temperature control to ensure complete conversion without decomposition.

- Fluoromethylation steps must be optimized to avoid over-fluorination or unwanted side reactions; these steps often require specialized fluorinating agents and handling protocols.

The preparation of This compound involves a multi-step process primarily centered on selective fluorination of chlorinated benzonitrile precursors, followed by hydrolysis and decarboxylation to form the trifluorobenzene core. The fluoromethyl group introduction remains a specialized step requiring further refinement but can be achieved through established halomethylation and fluorination techniques. The methods reviewed demonstrate industrial applicability with optimized catalysts and reaction conditions, supported by extensive patent disclosures.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.

Oxidation and Reduction: It can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce different fluorinated aromatic compounds .

Wissenschaftliche Forschungsanwendungen

1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Trends

Synthetic Challenges : Introducing fluoromethyl groups requires specialized fluorinating agents (e.g., Selectfluor®), whereas bromine/chlorine substituents are added via electrophilic substitution .

Thermal Stability : Compounds with multiple fluorines (e.g., target) exhibit higher thermal stability than brominated analogs, as seen in 1-Bromo-3-chloro-2,4,6-trifluorobenzene .

Solubility : Fluorinated compounds are generally less polar than methoxy derivatives (e.g., 4-Chloro-1-ethoxy-2-fluorobenzene, CAS 289039-40-3 ), impacting solvent selection in reactions.

Biologische Aktivität

1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene is a halogenated aromatic compound with the chemical formula C7H2Cl2F4. It is notable for its unique structural features that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

- Molecular Weight : 232.99 g/mol

- CAS Number : 1806350-47-9

- Chemical Structure : The compound features a trifluoromethyl group and dichloromethyl substituents on a benzene ring, enhancing its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-cancer agent.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. In particular:

- Mechanism : The presence of multiple halogen atoms enhances the lipophilicity of the compound, allowing it to disrupt cellular membranes and inhibit microbial growth.

- Case Study : A study demonstrated that derivatives of this compound displayed effective inhibition against several strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Anticancer Properties

This compound has shown promise in cancer research:

- Mechanism : The compound may induce apoptosis in cancer cells by disrupting signaling pathways associated with cell proliferation.

- Research Findings : In vitro studies revealed that this compound inhibited the growth of various cancer cell lines, including those from breast and lung cancers. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C7H2Cl2F4 |

| CAS Number | 1806350-47-9 |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Inhibitory effects on multiple cancer cell lines (IC50: 10-30 µM) |

| Mechanism of Action | Disruption of cellular membranes; apoptosis induction in cancer cells |

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains demonstrated a significant reduction in colony-forming units (CFUs) when exposed to different concentrations of the compound. The results indicated a concentration-dependent response with higher efficacy at elevated concentrations .

- Cancer Cell Line Studies : In a comparative study involving several cancer cell lines (e.g., MCF-7 for breast cancer), treatment with this compound resulted in marked cell death and reduced viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with drug concentration .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene with high purity?

- Methodological Answer : Synthesis typically involves multi-step halogenation and fluoromethylation. For example, nucleophilic aromatic substitution (SNAr) using fluoromethylating agents (e.g., CH₂FCl) on a pre-halogenated benzene scaffold. Ensure anhydrous conditions to avoid hydrolysis of intermediates. Purification via fractional crystallization or preparative HPLC is critical due to the compound’s high halogen content, which can lead to byproducts like 1,3,5-trichlorobenzene derivatives .

- Characterization : Confirm purity using GC-MS (>98%) and elemental analysis. Monitor reaction progress via <sup>19</sup>F NMR to track fluoromethylation efficiency .

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural confirmation. Use SHELXL for refinement, particularly for resolving positional disorder in fluorine atoms, which is common in polyhalogenated aromatics. Key metrics: R-factor < 0.05, high electron density maps for fluorine positions .

- Experimental Design : Co-crystallize with a heavy-atom derivative (e.g., iodine) to enhance diffraction quality. Compare computed (DFT) and experimental bond lengths to validate geometry .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution reactions on this compound?

- Methodological Answer : The electron-withdrawing effects of fluorine and chlorine substituents direct electrophiles to the meta position relative to the fluoromethyl group. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict reactivity. Experimentally, employ directing groups (e.g., nitro) transiently, then remove them post-functionalization .

- Data Contradiction Analysis : If experimental results deviate from computational predictions (e.g., para substitution observed), assess solvent effects or steric hindrance from the fluoromethyl group via molecular dynamics simulations .

Q. How can researchers resolve contradictory spectral data (e.g., <sup>19</sup>F NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., restricted rotation of the fluoromethyl group). Perform variable-temperature <sup>19</sup>F NMR to identify coalescence temperatures. For example, splitting at 25°C may merge into a singlet at −40°C, confirming rotational barriers. Complement with <sup>13</sup>C NMR (DEPT-135) to assign quaternary carbons adjacent to halogens .

- Advanced Techniques : Use 2D NOESY to probe spatial proximity of fluorine atoms or heteronuclear coupling (e.g., <sup>19</sup>F–<sup>13</sup>C HMBC) .

Q. What are the challenges in quantifying environmental degradation products of this compound?

- Methodological Answer : Degradation pathways (e.g., photolysis or hydrolysis) produce metabolites like 3-chloro-5-fluorobenzoic acid. Use LC-MS/MS with a C18 column and negative-ion ESI for trace analysis. Spike samples with isotopically labeled analogs (e.g., <sup>13</sup>C6-labeled benzene-d3) to correct for matrix effects .

- Validation : Cross-validate with high-resolution mass spectrometry (HRMS, ±2 ppm accuracy) and compare retention times against synthesized standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.